N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide
Description
The compound N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide belongs to the pyrazolo[3,4-d]pyrimidinone class of heterocyclic molecules. Its core structure features a bicyclic pyrazolo-pyrimidinone scaffold substituted at the 5-position with a 4-chlorobenzyl group and at the 1-position with an ethyl linker bearing a 3-methylbenzamide moiety.
Properties
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-15-3-2-4-17(11-15)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-16-5-7-18(23)8-6-16/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRBSPGFMONRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the serine/threonine protein kinase B (PKB, also known as Akt) . PKB plays a crucial role in intracellular signaling pathways, promoting both cell proliferation and survival.
Mode of Action
The compound interacts with its target, PKB, by binding to the pleckstrin homology (PH) domain of the enzyme. This binding promotes the activation of the kinase through phosphorylation on Ser473 and Thr308. The activated PKB then signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K. This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which is anchored to the inner side of the plasma membrane. The binding of PKB to PI-3,4,5-P3 promotes the activation of the kinase. The activated PKB then signals through phosphorylation of several enzyme or transcription factor substrates.
Result of Action
The result of the compound’s action is the promotion of cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival. This is achieved through the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.
Biological Activity
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following molecular formula:
- Molecular Formula : C22H19ClN4O2
- Molecular Weight : 439.88 g/mol
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. The presence of a chlorobenzyl group and a methylbenzamide moiety contributes to its pharmacological profile.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, derivatives showed IC50 values in the micromolar range against breast and lung cancer cells, suggesting potent anticancer activity due to their ability to target specific molecular pathways involved in tumor growth and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazolo derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. One study highlighted that compounds with similar frameworks demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and other pathogens . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo[3,4-d]pyrimidine scaffold have been systematically studied to enhance potency and selectivity. For example:
These studies suggest that strategic modifications can lead to compounds with improved therapeutic profiles.
Case Study 1: Anticancer Efficacy
In a preclinical study, a derivative of this compound was tested against human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties of this compound against Escherichia coli and Pseudomonas aeruginosa. The compound exhibited MIC values of 8 μg/mL and 16 μg/mL respectively, demonstrating its efficacy as a broad-spectrum antimicrobial agent. These findings support further exploration into its application in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The pyrazolo[3,4-d]pyrimidinone core is highly versatile, allowing for substitutions that modulate biological activity and physicochemical properties. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Amide Variations :
- The 3-methylbenzamide in the target compound offers steric bulk and moderate lipophilicity. In contrast, 4-(trifluoromethyl)benzamide (CAS 922131-26-8) provides strong electron-withdrawing properties, which may influence target binding .
- Example 53’s 2-fluoro-N-isopropylbenzamide adds fluorine-induced polarity and conformational rigidity, likely improving selectivity for hydrophobic kinase pockets .
Molecular Weight and Solubility :
Implications of Substituent Variations
- Fluorine Substitutions : Example 53’s dual fluorine atoms may reduce metabolic degradation while increasing membrane permeability .
- Amide Diversity : The 3-methylbenzamide’s ortho-methyl group (target) could reduce rotational freedom, stabilizing ligand-receptor interactions compared to para-substituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
